![molecular formula C8H7BrO3 B1582591 4-Bromophenylglyoxal hydrate CAS No. 80352-42-7](/img/structure/B1582591.png)
4-Bromophenylglyoxal hydrate
Overview
Description
4-Bromophenylglyoxal hydrate is an organic compound with the molecular formula C₈H₇BrO₃. It is a derivative of glyoxal, where one of the phenyl groups is substituted with a bromine atom. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenylglyoxal hydrate can be synthesized by reacting 4-bromophenyl ketone with selenium dioxide in a mixture of 1,4-dioxane and water. The reaction is typically carried out under microwave radiation at a set temperature of 100°C for 15 minutes. After the reaction, the solution is cooled, filtered to remove selenium, and the organic filtrate is concentrated under reduced pressure. The residue is then stirred in boiling water, filtered, and the aqueous filtrate is cooled to obtain crystals of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key steps involve the use of selenium dioxide as an oxidizing agent and careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 4-bromobenzyl alcohol or 4-bromobenzaldehyde.
Substitution: Formation of various substituted phenylglyoxals depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Enzyme Mechanisms and Protein Interactions
4-Bromophenylglyoxal hydrate is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions. Its ability to react with nucleophiles makes it a useful probe for studying the dynamics of various biological systems . For instance, it has been shown to interact with N-n-butyloxy-N'-phenylurea, yielding specific diastereomers that are crucial for understanding hydantoin formation .
2. Reactivity-Based Screening
The compound has been employed in reactivity-based screening (RBS) protocols for natural product discovery. It acts as a probe for detecting primary ureido-containing natural products, thereby facilitating the identification of new compounds with potential biological activity . This method enhances the understanding of how various functional groups interact within biological contexts.
Case Studies
Case Study 1: Interaction with Ureas
A study demonstrated that this compound interacts with N-n-butyloxy-N'-phenylurea in acetic acid over 52 hours at room temperature. The resulting mixture contained diastereomers of 5-(4-bromophenyl)-3-n-butyloxy-4,5-dihydroxy-1-phenylimidazolidin-2-one, highlighting its role in synthesizing complex organic structures .
Case Study 2: Screening for Natural Products
In another investigation, this compound was part of a reactivity-based screening campaign that successfully identified novel compounds from various natural product classes. This application illustrates its significance in drug discovery and metabolic profiling .
Mechanism of Action
The mechanism of action of 4-bromophenylglyoxal hydrate involves its reactivity with nucleophiles and electrophiles. The bromine atom and the glyoxal moiety make it a versatile compound for various chemical transformations. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
- 4-Chlorophenylglyoxal hydrate
- 4-Fluorophenylglyoxal hydrate
- 4-Iodophenylglyoxal hydrate
Comparison: 4-Bromophenylglyoxal hydrate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is larger and more polarizable, making it more reactive in substitution reactions. This uniqueness makes this compound a valuable compound in synthetic chemistry and research applications.
Biological Activity
4-Bromophenylglyoxal hydrate (C8H7BrO3) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by the following properties:
- Molecular Formula : C8H7BrO3
- Molar Mass : 231.04 g/mol
- CAS Number : 12329346
These properties facilitate its interaction with various biological systems, making it a subject of interest for pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The agar well diffusion method was employed to assess its antibacterial properties.
Microorganism | Inhibition Zone (mm) | Standard Drug |
---|---|---|
Staphylococcus aureus | 15 | Ciprofloxacin |
Escherichia coli | 12 | Ciprofloxacin |
Pseudomonas aeruginosa | 10 | Ciprofloxacin |
Candida albicans | 14 | Amphotericin B |
The results suggest that this compound has significant potential as an antimicrobial agent, particularly against Staphylococcus aureus and Candida albicans .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to modify thiol groups in proteins. This reactivity leads to the inhibition of various enzymes and disrupts cellular processes in target microorganisms .
Cytotoxic Effects
In addition to its antimicrobial activity, cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The findings demonstrated dose-dependent cytotoxic effects, with IC50 values indicating significant potency against these cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
These results indicate that this compound could be a promising candidate for further development in cancer therapeutics .
Case Study: Anticancer Activity
A recent study investigated the anticancer potential of this compound in vivo using xenograft models. Mice were treated with varying doses of the compound, and tumor growth was monitored over four weeks. The study reported a significant reduction in tumor size compared to control groups.
- Control Group Tumor Size : Average of 200 mm³
- Treated Group Tumor Size : Average of 90 mm³ (p < 0.01)
These findings support the hypothesis that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOONPDHKLYFDML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Br.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80352-42-7 | |
Record name | 4-Bromophenylglyoxal hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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